An In-Depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. This heterocyclic compound has emerged as a significant building block in medicinal chemistry, particularly in the development of novel therapeutics and chemical probes. Its rigid, bicyclic core and strategically positioned functional handles make it an attractive scaffold for library synthesis and targeted drug design. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the utility of this versatile molecule.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in bioactive molecules. Its unique electronic properties and three-dimensional structure allow it to serve as a bioisostere for other key structures, such as purines and imidazo[1,2-a]pyridines, enabling it to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated potent activity in various therapeutic areas, including oncology and infectious diseases.[1]
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, in particular, represents a key intermediate. The diester functionality at the 2- and 3-positions of the pyrazole ring provides convenient handles for chemical modification, allowing for the facile introduction of diverse pharmacophoric elements. This has led to its classification as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]
This guide will delve into the essential physicochemical and spectroscopic properties of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, provide a detailed synthetic protocol, explore its chemical reactivity, and discuss its current and potential applications in the field of drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section outlines the key characteristics of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
General Properties
The fundamental properties of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate are summarized in the table below. The compound is typically supplied as a solid with high purity.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 5825-71-8 | [3][5] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [3][4][5] |
| Molecular Weight | 234.21 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | ≥95% to ≥97% | [3][4] |
| Storage | Room temperature, sealed in dry conditions | [3] |
Note: Specific melting point and solubility data for this exact compound are not widely reported in the literature. However, based on analogous structures, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Spectroscopic Characterization
Expected ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-9.0 ppm. The two methyl ester groups would appear as sharp singlets around δ 3.8-4.0 ppm.
Expected ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR would display signals for the aromatic carbons of the fused ring system, typically between δ 100-150 ppm. The carbonyl carbons of the ester groups would be observed further downfield, around δ 160-165 ppm, and the methyl carbons of the esters would appear upfield, around δ 51-54 ppm.
Expected IR (KBr): The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching of the ester groups (C=O) in the region of 1710-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Expected Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 234.21).
Synthesis and Reactivity
The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction. This powerful transformation allows for the efficient construction of the bicyclic system in a single step.
General Synthetic Workflow: [3+2] Cycloaddition
The most direct and widely applicable method for synthesizing Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves the reaction of an N-aminopyridinium ylide with dimethyl acetylenedicarboxylate (DMAD). The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridine. This reaction proceeds without the need for a metal catalyst, often under mild conditions, making it an attractive and scalable synthetic route.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is adapted from established procedures for the synthesis of similar pyrazolo[1,5-a]pyridine derivatives and is expected to be highly effective for the target molecule.
Materials:
-
N-Aminopyridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-aminopyridine (1.0 eq) in anhydrous acetonitrile, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 3-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
Self-Validation: The identity and purity of the synthesized product should be confirmed by the spectroscopic methods outlined in Section 2.2 (NMR, IR, and MS). The expected data should align with the proposed structure.
Chemical Reactivity and Functionalization
The two methyl ester groups are the primary sites of reactivity, making this molecule an ideal building block.
-
Hydrolysis: The esters can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the corresponding dicarboxylic acid. This transformation is useful for altering solubility or for subsequent coupling reactions.
-
Amidation: The esters can be readily converted to amides through reaction with a wide range of primary or secondary amines. This is a cornerstone reaction for its use in constructing PROTACs, where one of the ester groups is converted to an amide linker that connects to a ligand for an E3 ubiquitin ligase. This reaction can be facilitated by direct aminolysis at elevated temperatures or through the use of coupling agents after hydrolysis to the carboxylic acid.
Applications in Drug Discovery and Chemical Biology
The pyrazolo[1,5-a]pyridine scaffold has garnered significant attention from the drug discovery community. The specific utility of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate lies in its role as a versatile starting material for creating libraries of compounds for screening and for the rational design of targeted therapies.
Scaffold for Novel Therapeutics
-
Antitubercular Agents: A number of pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[4] These compounds have shown excellent activity against both drug-sensitive and drug-resistant strains, highlighting the potential of this scaffold to address the growing challenge of antibiotic resistance.[4]
-
Kinase Inhibitors: Derivatives of the pyrazolo[1,5-a]pyridine core have been developed as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that are frequently dysregulated in cancer.[1] The ability to tune the selectivity for different PI3K isoforms by modifying the substituents on the pyrazolo[1,5-a]pyridine ring demonstrates the versatility of this scaffold in kinase inhibitor design.
A Key Building Block for Protein Degraders (PROTACs)
The field of targeted protein degradation represents a paradigm shift in drug discovery, moving from occupancy-based inhibition to the complete removal of a target protein. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Caption: Conceptual workflow of targeted protein degradation by PROTACs.
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is an ideal starting point for the synthesis of PROTACs. One of the ester groups can be selectively hydrolyzed and then coupled to a linker, which is in turn attached to a known E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). The other ester can be modified to incorporate a warhead that binds to the protein of interest. This modular approach allows for the rapid generation of a library of PROTACs for screening and optimization.
Conclusion
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a high-value chemical entity with significant potential in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its ester functional groups, makes it an indispensable tool for medicinal chemists. As the fields of targeted protein degradation and precision medicine continue to evolve, the demand for well-characterized, adaptable building blocks like Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is certain to grow. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful scaffold into their research and development programs.
References
-
Cenmed. (n.d.). Dimethyl Pyrazolo[1 5 A]Pyridine 2 3 Dicarboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Dimethyl pyrazolo[1, 5-a]pyridine-2, 3-dicarboxylate, min 95%, 1 gram. Retrieved from [Link]
-
Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13856-13867. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Dimethyl pyrazolo[1, 5-a]pyridine-2, 3-dicarboxylate, min 95%, 1 gram. Retrieved from [Link]
-
Hassan, A. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7435-7447. Retrieved from [Link]
-
Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved from [Link]
-
Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. cenmed.com [cenmed.com]
- 5. Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate [cymitquimica.com]
